methyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
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Overview
Description
Methyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a complex organic compound with a unique structure that includes a benzoxazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazocine Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester functionality, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of benzoxazocine derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazocine ring system can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoxazocine Derivatives: Compounds with similar benzoxazocine ring systems.
Methyl Esters: Compounds with similar ester functionalities.
Dimethyl Substituted Compounds: Compounds with similar methyl substitution patterns.
Uniqueness
Methyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is unique due to its specific stereochemistry and the presence of both a benzoxazocine ring and a methyl ester group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl (1S,9S)-9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-9-13(14(17)18-3)11-8-15(2,16-9)19-12-7-5-4-6-10(11)12/h4-7,11,16H,8H2,1-3H3/t11-,15-/m0/s1 |
InChI Key |
OAGWDCDAJWPANW-NHYWBVRUSA-N |
Isomeric SMILES |
CC1=C([C@H]2C[C@@](N1)(OC3=CC=CC=C23)C)C(=O)OC |
Canonical SMILES |
CC1=C(C2CC(N1)(OC3=CC=CC=C23)C)C(=O)OC |
Origin of Product |
United States |
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